(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
Description
The compound "(5E)-5-[2-(allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core with a benzylidene substituent at the 5-position and a 4-methylphenyl group at the 2-position . Its (5E)-configuration indicates the spatial orientation of the benzylidene moiety, which is critical for molecular interactions and biological activity.
Properties
CAS No. |
606959-55-1 |
|---|---|
Molecular Formula |
C21H17N3O2S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(5E)-2-(4-methylphenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O2S/c1-3-12-26-17-7-5-4-6-16(17)13-18-20(25)24-21(27-18)22-19(23-24)15-10-8-14(2)9-11-15/h3-11,13H,1,12H2,2H3/b18-13+ |
InChI Key |
WOWCHVBEAFABOZ-QGOAFFKASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4OCC=C)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common synthetic route includes the condensation of 2-(allyloxy)benzaldehyde with 2-(4-methylphenyl)thiazol-4-amine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired thiazolotriazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with amines or alcohols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolotriazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target. For example, in anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives exhibit diverse pharmacological properties influenced by substituents at the 2- and 5-positions. Below is a comparative analysis of key analogues:
Physicochemical Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in 5f) exhibit higher melting points (>280°C) due to increased molecular rigidity and intermolecular interactions . Methoxy-substituted analogues (e.g., 2,3-dimethoxybenzylidene) show moderate melting points (~200–250°C) .
- Solubility : Ethoxy or propoxy substituents (e.g., 4-EtOPh or 4-PrOPh in ) enhance solubility in polar solvents compared to the methylphenyl group in the target compound.
Biological Activity
The compound (5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the thiazole and triazole rings, suggest various pharmacological applications. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Thiazole and Triazole Rings : These heterocycles contribute to the biological activity and are known for their roles in various pharmacological effects.
- Allyloxy Group : Enhances reactivity and may influence biological interactions.
- 4-Methylphenyl Substituent : Potentially boosts lipophilicity, affecting absorption and distribution in biological systems.
Molecular Formula
- C23H21N3O3S
Biological Activities
The biological activities of this compound have been investigated in various studies. Key activities include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that similar thiazole derivatives possess broad-spectrum antimicrobial activity .
- Antitumor Activity : Preliminary studies indicate potential anticancer effects, possibly through mechanisms involving apoptosis induction or inhibition of tumor cell proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as tyrosinase, which is crucial in melanin synthesis. This property could be beneficial in treating hyperpigmentation disorders .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Interaction with Biological Targets : The compound likely interacts with specific receptors or enzymes, altering their activity.
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolo[3,2-b][1,2,4]triazoles | Thiazole + Triazole | Antimicrobial, Antitumor |
| Benzothiazoles | Benzene + Thiazole | Antimicrobial, Anti-inflammatory |
| Allyl-substituted triazoles | Allyl Group + Triazole | Drug Development Potential |
This table illustrates how the combination of functional groups in this compound may confer unique biological properties not found in other related compounds.
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- Antimicrobial Efficacy : In vitro assays demonstrated that derivatives with similar structures showed effective inhibition against Staphylococcus aureus and Candida albicans .
- Tyrosinase Inhibition : A study evaluated the inhibitory effects on tyrosinase activity using melanoma cells. The compound exhibited concentration-dependent reductions in enzyme activity comparable to standard inhibitors like kojic acid .
- Antitumor Studies : Research indicated that certain derivatives displayed significant cytotoxicity against various cancer cell lines. This suggests a promising avenue for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
